synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
<_-3a_corerequirements>## An In-depth Technical Guide to the Synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
Abstract
This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry.[1] The document delves into the prevalent synthetic methodologies, with a primary focus on the scientifically robust and widely adopted Gewald reaction.[1][2][3] It offers a detailed, step-by-step experimental protocol, elucidates the underlying reaction mechanism, and discusses critical process parameters. Furthermore, this guide addresses the analytical characterization of the target compound, its significant applications in drug discovery, and essential safety considerations for laboratory practice. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis and utility of this important thiophene derivative.
Introduction: The Significance of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide, with the molecular formula C₁₁H₉ClN₂OS, is a substituted aminothiophene that has garnered considerable attention in the scientific community.[1] Its structural framework, featuring a thiophene ring substituted with an amino group, a carboxamide moiety, and a 4-chlorophenyl group, makes it a versatile precursor for the synthesis of a wide array of more complex, biologically active molecules.[1]
Substituted 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4][5][6] The title compound, in particular, serves as a crucial intermediate in the development of novel therapeutic agents, with research highlighting its potential in areas such as cancer therapy and the treatment of infectious diseases.[1] Its reactive amino and carboxamide groups provide convenient handles for further chemical modifications, enabling the construction of fused heterocyclic systems like thienopyrimidines, which are known for their broad biological efficacy.[1][7]
Synthetic Methodologies: The Gewald Reaction as the Cornerstone
The synthesis of 2-aminothiophenes is most prominently achieved through the Gewald reaction, a multi-component reaction that offers an efficient and convergent pathway to this class of compounds.[2][3][8][9] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3]
For the , the key starting materials are 4-chloroacetophenone, 2-cyanoacetamide, and elemental sulfur. The reaction is typically catalyzed by an amine base, such as morpholine or triethylamine, in a suitable solvent like ethanol or dimethylformamide (DMF).[2][3]
Causality in Experimental Choices
The selection of reagents and reaction conditions in the Gewald synthesis is guided by a deep understanding of the reaction mechanism and the desired outcome.
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Choice of Ketone: 4-Chloroacetophenone provides the 4-(4-chlorophenyl) substituent on the thiophene ring. The acetyl group is crucial for the initial condensation step.
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Active Methylene Nitrile: 2-Cyanoacetamide serves a dual purpose. The active methylene group participates in the initial Knoevenagel condensation, while the cyano and amide functionalities are precursors to the amino and carboxamide groups in the final product.
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Sulfur: Elemental sulfur is the source of the sulfur atom in the thiophene ring.
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Base Catalyst: An organic base like morpholine is essential to facilitate the deprotonation of the active methylene compound and to catalyze the condensation and cyclization steps.[3]
-
Solvent: A polar protic solvent like ethanol is often used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the via the Gewald reaction.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.55 g | 0.01 |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 0.84 g | 0.01 |
| Sulfur | S | 32.06 | 0.32 g | 0.01 |
| Morpholine | C₄H₉NO | 87.12 | 1.0 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
Reaction Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroacetophenone (1.55 g, 0.01 mol), 2-cyanoacetamide (0.84 g, 0.01 mol), and elemental sulfur (0.32 g, 0.01 mol) in ethanol (20 mL).
-
Addition of Catalyst: To the stirred suspension, add morpholine (1.0 mL) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the .
Reaction Mechanism
The Gewald reaction proceeds through a series of well-established steps, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.
Mechanistic Steps
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Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of 4-chloroacetophenone and 2-cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[2][3]
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the amine base, forms a polysulfide species which then undergoes a Michael addition to the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to form a dihydrothiophene derivative.
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Oxidation/Aromatization: The dihydrothiophene intermediate is then oxidized (often by elemental sulfur acting as the oxidant) to afford the stable, aromatic 2-aminothiophene product.
Mechanism Diagram
Caption: Simplified reaction mechanism for the Gewald synthesis.
Analytical Characterization
The identity and purity of the synthesized 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, the amino group, and the carboxamide protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the thiophene ring, the chlorophenyl group, and the carboxamide. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (amino and amide), C=O stretching (amide), and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (252.72 g/mol ).[1] |
Applications in Drug Discovery
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown promise in several areas:
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Anticancer Agents: The thiophene nucleus is a key component of various compounds with demonstrated anticancer activity.[1] Derivatives of the title compound have been investigated as inhibitors of key signaling pathways in cancer cells.[10]
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Antimicrobial Agents: The 2-aminothiophene moiety is present in numerous compounds with potent antibacterial and antifungal properties.[1]
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Kinase Inhibitors: The structural features of this compound make it an attractive starting point for the design of kinase inhibitors, which are a major class of targeted cancer therapies.
-
Anti-inflammatory Agents: Some derivatives have exhibited anti-inflammatory properties, suggesting their potential for treating inflammatory disorders.
Safety and Handling
Proper safety precautions are paramount when handling the reagents and the final product in this synthesis.
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4-Chloroacetophenone: Irritant. Avoid contact with skin and eyes.
-
2-Cyanoacetamide: Harmful if swallowed, causes skin and serious eye irritation.[11][12][13][14] Handle with gloves and eye protection in a well-ventilated area.[11][14]
-
Sulfur: Flammable solid.[15] Keep away from ignition sources.[15][16] In case of fire, use sand or earth to smother.[17]
-
Morpholine: Flammable and corrosive liquid.[18][19][20][21] Causes severe skin burns and eye damage.[22] Use in a fume hood with appropriate personal protective equipment.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.
Conclusion
The via the Gewald reaction is a robust and efficient method for producing this valuable building block. This guide has provided a comprehensive overview of the synthetic protocol, the underlying mechanism, and the critical considerations for its successful execution and characterization. The diverse biological activities of its derivatives underscore the importance of this compound in the ongoing quest for novel and effective therapeutic agents. Further research into the derivatization of this scaffold holds significant promise for the future of drug discovery.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available from: [Link].
-
Al-Abdullah, E. S., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available from: [Link].
-
Abdel-Maksoud, M. S., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. Available from: [Link].
-
Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available from: [Link].
-
New Jersey Department of Health. (2010). Sulfur - Hazardous Substance Fact Sheet. Available from: [Link].
-
Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available from: [Link].
-
Carl ROTH. (2021). Safety Data Sheet: Morpholine. Available from: [Link].
-
Sauthof, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health. Available from: [Link].
-
de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available from: [Link].
-
Hesse, S., et al. (2007). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available from: [Link].
-
Redox. (2022). Safety Data Sheet Sulfur Powder. Available from: [Link].
-
Chem-Supply. (2020). Morpholine - SAFETY DATA SHEET. Available from: [Link].
-
N'Guessan, B. H., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. Available from: [Link].
-
Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available from: [Link].
-
Chemistry Stack Exchange. (2014). How can I clean solid sulfur and its oxides from test tube?. Available from: [Link].
-
Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Available from: [Link].
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet - Morpholine. Available from: [Link].
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link].
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. Available from: [Link].
-
de Oliveira, R. B., et al. (2024). 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. PubMed. Available from: [Link].
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Available from: [Link].
Sources
- 1. 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide|CAS 61019-23-6 [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
- 17. redox.com [redox.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. nj.gov [nj.gov]
